molecular formula C10H12N6 B1491675 7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098026-36-7

7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1491675
CAS RN: 2098026-36-7
M. Wt: 216.24 g/mol
InChI Key: JWEAAANICHYJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole. Pyrazoles are a class of organic compounds known for their five-membered aromatic ring structure with two nitrogen atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP ¼ 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions, as a ligand in protein-binding studies, and as an inhibitor of various biochemical pathways. It has also been used to study the structure and function of various proteins and nucleic acids. Additionally, this compound has been studied for its ability to interact with various cellular processes and its potential use in drug development.

Advantages and Limitations for Lab Experiments

7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in either aqueous or organic solvent systems. Additionally, it has been shown to interact with various proteins and nucleic acids and to inhibit certain biochemical pathways. However, it is important to note that the effects of this compound on cellular processes and its potential use in drug development are still being studied, and further research is needed to fully understand its effects.

Future Directions

There are a number of potential future directions for research on 7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole. These include further studies on its effects on cellular processes, its potential use in drug development, and its ability to interact with various proteins and nucleic acids. Additionally, the mechanism of action of this compound should be further investigated, and its potential use in other scientific research applications should be explored. Finally, the safety and toxicity of this compound should be studied in order to ensure its safe use in laboratory and clinical settings.

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

7-(azidomethyl)-6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c1-15-4-5-16-10(15)8(6-12-14-11)9(13-16)7-2-3-7/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEAAANICHYJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.